REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[CH:6][C:5]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[C:4]([Cl:20])[N:3]=1.O1CCOCC1.[OH-].[Na+].C(O)(=O)C>O>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)=[C:4]([Cl:20])[N:3]=1 |f:2.3|
|
Name
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2-Amino-6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid, ethyl ester
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Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C=C1C(=O)OCC)C1=CC=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 11/2-2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
a precipitate formed which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water, yield approximately 250 mg, m.p. 280°-284° C. dec.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C=C1C(=O)O)C1=CC=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |